2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid
Description
2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a difluoroethoxy group and an aminoacetic acid moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O3/c1-13-3-5(11-2-7(14)15)8(12-13)16-4-6(9)10/h3,6,11H,2,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHQNLRSGFAOKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)F)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoroethoxy group is introduced through a nucleophilic substitution reaction, followed by the attachment of the aminoacetic acid moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group and pyrazole ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Detailed studies on the molecular pathways involved can provide insights into its biological and pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]propionic acid
- 2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]butyric acid
Uniqueness
Compared to similar compounds, 2-[[3-(2,2-Difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetic acid stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the difluoroethoxy group enhances its stability and potential for forming hydrogen bonds, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
